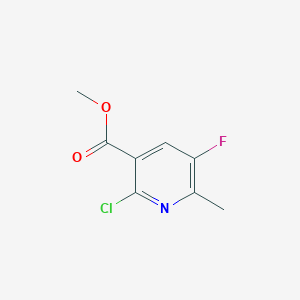
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
概要
説明
Methyl 2-Chloro-5-fluoro-6-methylnicotinate: is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.60 g/mol . This compound belongs to the class of heterocyclic aromatic compounds and is known for its utility in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate typically involves the chlorination and fluorination of nicotinic acid derivatives. One common synthetic route is the reaction of 2-chloro-5-fluoronicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Nitration: The starting material, pyridine, is nitrated to form 2-chloro-5-fluoropyridine.
Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-fluoropyridine-3-amine.
Carboxylation: The amino group is converted to a carboxylic acid group, yielding 2-chloro-5-fluoronicotinic acid.
Esterification: The carboxylic acid is then esterified with methanol to produce this compound.
化学反応の分析
Types of Reactions: Methyl 2-Chloro-5-fluoro-6-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chloro and fluoro positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-5-fluoro-6-methylnicotinic acid.
Reduction: 2-Chloro-5-fluoro-6-methylnicotinamide.
Substitution: Various halogenated derivatives depending on the substituents used.
科学的研究の応用
Chemistry: Methyl 2-Chloro-5-fluoro-6-methylnicotinate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in biological studies to investigate the effects of halogenated pyridines on biological systems and their potential as bioactive molecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound finds applications in the chemical industry as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which Methyl 2-Chloro-5-fluoro-6-methylnicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.
類似化合物との比較
Methyl 2-Chloro-5-fluoronicotinate: Similar structure but lacks the methyl group at the 6-position.
Methyl 2-Chloro-6-methylnicotinate: Similar structure but lacks the fluorine atom at the 5-position.
Methyl 2-Fluoro-5-chloronicotinate: Similar structure but with the positions of the chlorine and fluorine atoms reversed.
Uniqueness: Methyl 2-Chloro-5-fluoro-6-methylnicotinate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-4-6(10)3-5(7(9)11-4)8(12)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARWZYFWYNJHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














